2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C14H9F3O3 It is characterized by the presence of a methoxy group at the second position and a trifluorophenyl group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an aryl boronic acid. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and efficiency of the process. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluorophenyl group can be reduced under specific conditions to yield a difluorophenyl or monofluorophenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-formyl-4-(2,4,6-trifluorophenyl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(2,4-difluorophenyl)benzoic acid.
Substitution: Formation of 2-ethoxy-4-(2,4,6-trifluorophenyl)benzoic acid.
Scientific Research Applications
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s overall activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)benzoic acid
- 2-Methoxy-4-(2,4-difluorophenyl)benzoic acid
- 2-Methoxy-4-(2,4,6-trichlorophenyl)benzoic acid
Uniqueness
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds. This trifluorophenyl group imparts distinct characteristics, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c1-20-12-4-7(2-3-9(12)14(18)19)13-10(16)5-8(15)6-11(13)17/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLFGLDMYCLYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690573 |
Source
|
Record name | 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-54-5 |
Source
|
Record name | 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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